2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid
Overview
Description
2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a difluorophenyl group and a hydrazino carbonyl group attached to a benzenecarboxylic acid core.
Preparation Methods
The synthesis of 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid typically involves the reaction of 2,4-difluoroaniline with a suitable hydrazine derivative under controlled conditions. . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the difluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid exerts its effects involves interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the hydrazino carbonyl group can participate in hydrogen bonding and other interactions that modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other hydrazino carbonyl derivatives and difluorophenyl-containing molecules. Compared to these compounds, 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzoate
- 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzamide
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,4-difluoroanilino)carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTITDWHGXJGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168518 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-51-9 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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